7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its fused ring structure, which includes a pyrazole ring and a quinoline ring The presence of a chlorine atom at the 7th position and phenyl groups at the 1st and 3rd positions further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine. One common method includes the following steps:
Starting Materials: 2-chloroquinoline and phenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of a solvent such as 1-pentanol and a base like sodium carbonate.
Cyclization: The intermediate product undergoes cyclization to form the pyrazoloquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoloquinolines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Fluorescent Sensors: The compound’s photophysical properties make it useful in the development of fluorescent sensors.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways.
Mechanism of Action
The mechanism of action of 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
- 4-hydroxy-2-quinolones
- 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazoloquinolines and contributes to its specific applications in medicinal chemistry and biological studies .
Properties
IUPAC Name |
7-chloro-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3/c23-16-11-12-18-20(13-16)24-14-19-21(15-7-3-1-4-8-15)25-26(22(18)19)17-9-5-2-6-10-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKRHIYZHTZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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